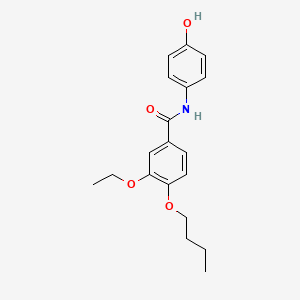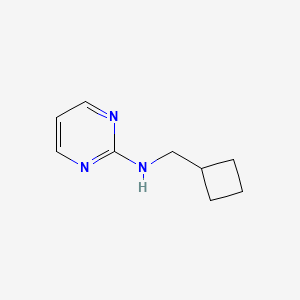![molecular formula C12H19NO2 B7540920 N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine, also known as Methoxyphenamine (MPA), is a chemical compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance that has been used for research purposes due to its potential therapeutic properties. MPA has been found to have a similar structure to amphetamines, which makes it a potential candidate for treating various neurological disorders.
Wirkmechanismus
The mechanism of action of MPA involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPA include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, norepinephrine, and serotonin in the brain, which results in feelings of euphoria, increased energy, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPA in lab experiments include its potential therapeutic properties, its ability to stimulate the central nervous system, and its similarity to amphetamines. However, the limitations include the potential for abuse, the lack of research on its long-term effects, and the potential for adverse side effects.
Zukünftige Richtungen
There are several future directions for the research on MPA. These include further studies on its potential therapeutic properties, the development of new drugs based on its structure, and the investigation of its long-term effects. Additionally, research could be conducted on the potential for MPA to be used in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of MPA involves the reaction of 3,4-methylenedioxyphenylacetone with 2-(2-methoxyethoxy)benzyl chloride in the presence of sodium cyanoborohydride. The reaction takes place in a solvent such as dichloromethane, and the product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MPA has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have a similar structure to amphetamines, which makes it a potential candidate for treating various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-13-10-11-6-4-5-7-12(11)15-9-8-14-2/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXJGJIPNHTHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)